Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate
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Overview
Description
Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes both allyl and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and pathways .
Comparison with Similar Compounds
Similar Compounds
Prop-1-en-2-yl acetate: Similar in structure but with different functional groups.
N-(Prop-2-en-1-yl)acetamide: Contains an amide group instead of an ester group.
Cannabidiol: Shares some structural similarities but has distinct biological activities .
Uniqueness
Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate is unique due to its combination of allyl and benzoate functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
84213-07-0 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
prop-2-enyl 2-hydroxy-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H14O4/c1-3-7-16-10-5-6-12(14)11(9-10)13(15)17-8-4-2/h3-6,9,14H,1-2,7-8H2 |
InChI Key |
NXBBLHXAUQCTPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)O)C(=O)OCC=C |
Origin of Product |
United States |
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